molecular formula C17H18ClNO2 B5863647 N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No.: B5863647
M. Wt: 303.8 g/mol
InChI Key: ZCXNWQZGQUKUDG-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is an organic compound characterized by its benzyl and phenoxy functional groups

Properties

IUPAC Name

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12-8-15(9-13(2)17(12)18)21-11-16(20)19-10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXNWQZGQUKUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide typically involves the reaction of 4-chloro-3,5-dimethylphenol with benzylamine in the presence of a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-chlorophenoxy)acetamide
  • N-benzyl-2-(3,5-dimethylphenoxy)acetamide
  • N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)ethanamide

Uniqueness

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is unique due to the presence of both chloro and dimethyl substituents on the phenoxy ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

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